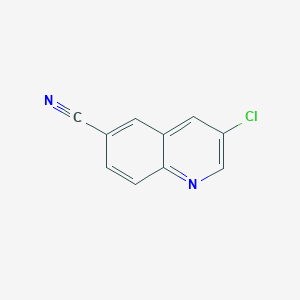

3-Chloroquinoline-6-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloroquinoline-6-carbonitrile is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of this compound involves various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Molecular Structure Analysis

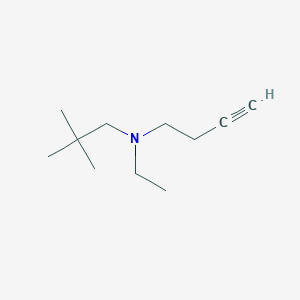

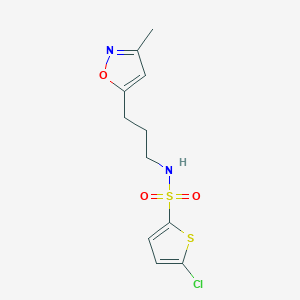

The molecular structure of this compound is C10H5ClN2 . The molecular weight is 188.61 .Chemical Reactions Analysis

The chemical reactions of this compound derivatives are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .科学的研究の応用

Synthesis and Chemical Reactions

3-Chloroquinoline-6-carbonitrile derivatives have been explored for their synthetic versatility and potential in producing biologically active compounds. Mekheimer et al. (2019) reviewed various synthetic methods and chemical reactions, highlighting their applications in creating compounds with significant biological activities (Mekheimer, Al-Sheikh, Medrasi, Bahatheg, & Sadek, 2019).

Optoelectronic and Nonlinear Properties

The optoelectronic and nonlinear properties of hydroquinoline derivatives, including this compound, were investigated by Irfan et al. (2020), who used a DFT approach to study their structural, electronic, optical, and charge transport properties. This research suggests potential applications in multifunctional materials due to their efficient charge transport tendency and optoelectronic properties (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Antimicrobial Activity

Elkholy and Morsy (2006) synthesized tetrahydropyrimido[4,5-b]-quinoline derivatives, demonstrating their reactivity and reporting on their antimicrobial activities. This indicates a potential avenue for developing new antimicrobial agents from this compound derivatives (Elkholy & Morsy, 2006).

Antitumor Activities

Research on the antitumor activities of novel 2-amino-9-(4-halostyryl)-4H-pyrano[3,2-h]quinoline derivatives, including those based on this compound, by El-Agrody et al. (2012), revealed promising results against various human tumor cell lines, highlighting the potential for cancer therapy applications (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).

Fluorescent Materials

A study by Zhang et al. (2021) on 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives showcased their solid-state fluorescence and mechanofluorochromic activities, offering insights into their use as novel fluorescent materials for encryption and white-light emission applications (Zhang, Wang, Shen, Wang, Zhou, Lei, Gao, Liu, Huang, & Wu, 2021).

作用機序

Safety and Hazards

While specific safety and hazards data for 3-Chloroquinoline-6-carbonitrile is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

将来の方向性

生化学分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some quinoline derivatives have been shown to exhibit anticancer activity

Molecular Mechanism

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

特性

IUPAC Name |

3-chloroquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFLEXPJNDLSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2690006.png)

![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)

![Methyl 4-[(4-thiomorpholin-4-yloxan-4-yl)methylcarbamoyl]benzoate](/img/structure/B2690009.png)